(5-Methoxy-2-methylphenyl)boronic acid is an organic compound with the molecular formula and a molecular weight of 165.98 g/mol. Classified as a boronic acid derivative, it features a boronic acid functional group attached to a phenyl ring, which is substituted with a methoxy group at the 5-position and a methyl group at the 2-position. This specific substitution pattern contributes to its unique reactivity and selectivity in various chemical reactions, particularly in organic synthesis and medicinal chemistry applications .
The synthesis of (5-Methoxy-2-methylphenyl)boronic acid can be achieved through several methods:
In industrial settings, continuous flow reactors are employed to enhance mixing and heat transfer during the Suzuki-Miyaura coupling, ensuring consistent product quality and scalability.
The molecular structure of (5-Methoxy-2-methylphenyl)boronic acid can be represented as follows:
InChI=1S/C8H11BO3/c1-6-3-4-7(12-2)5-8(6)9(10)11/h3-5,10-11H,1-2H3
QUQJFILPCCJEGB-UHFFFAOYSA-N
The compound features:
This specific arrangement affects its electronic properties and reactivity, making it suitable for various applications in organic synthesis .
(5-Methoxy-2-methylphenyl)boronic acid participates in several significant chemical reactions:
The mechanism of action for (5-Methoxy-2-methylphenyl)boronic acid primarily revolves around its ability to form reversible complexes with diols. This interaction is essential for its biological activity, particularly in:
The reversible nature of these interactions allows for dynamic biological processes, making boronic acids valuable in drug design and development .
(5-Methoxy-2-methylphenyl)boronic acid has diverse applications in scientific research:
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2